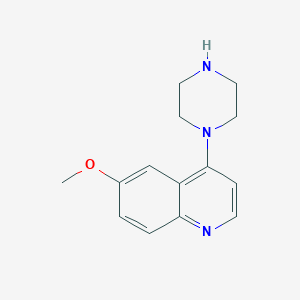

6-Methoxy-4-(piperazin-1-yl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

282547-43-7 |

|---|---|

Molecular Formula |

C14H17N3O |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

6-methoxy-4-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3O/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |

InChI Key |

FJTOXVYVSOGWQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3 |

Origin of Product |

United States |

Exploration of Biological Activities and Pharmacological Profiles

Investigation of Mechanism of Action

The mechanism of action for derivatives of 6-methoxy-4-(piperazin-1-yl)quinoline has been explored through the identification of their molecular targets, receptor binding profiles, and their effects on cellular pathways.

Identification and Characterization of Molecular Targets

The quinoline (B57606) core, particularly when combined with a piperazine (B1678402) moiety, has been identified as a versatile scaffold for targeting several key proteins involved in cancer progression. Research has shown that derivatives of this structure can interact with multiple molecular targets.

One significant area of investigation is the inhibition of BET (Bromodomain and Extra-Terminal) proteins . A complex derivative incorporating the 6-methoxy-quinoline structure, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, has been identified as a potent and selective BET bromodomain inhibitor. nih.govnih.gov These epigenetic "readers" are crucial for regulating gene expression, and their inhibition is a promising strategy in cancer therapy. researchgate.netmdpi.com

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. mdpi.comresearchgate.net Several quinoline-based compounds have been developed as VEGFR-2 inhibitors, demonstrating the potential of this scaffold to interfere with tumor vascularization. aminer.orgnih.govnih.gov

Furthermore, the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in human cancers, has been a focus. This pathway controls essential cellular processes like cell growth, proliferation, and survival. Quinoline derivatives have been designed and shown to inhibit key kinases in this pathway, such as PI3K and mTOR, highlighting another avenue for their anticancer activity. mdpi.comnih.govresearchgate.net

Elucidation of Receptor Binding and Activation Profiles

The interaction of quinoline-piperazine derivatives with their molecular targets has been characterized through binding assays and computational modeling. For instance, a derivative of 1-(2-methoxyphenyl)piperazine (B120316) linked to a quinoline moiety showed a binding affinity (Ki) of 158 nM for the dopamine (B1211576) D2 receptor and a higher affinity for the D3 receptor. nih.gov Other piperazine-containing compounds have also been noted for their affinity towards various neurotransmitter receptors, including sigma receptors (σ1R and σ2R) and histamine (B1213489) H3 receptors. ijrrjournal.comacs.orgnih.gov

In the context of BET bromodomains, a highly potent inhibitor containing the 6-methoxy-quinoline core was found to bind to BET proteins with nanomolar affinities. nih.gov This high-affinity binding displaces the BET proteins from chromatin, leading to the modulation of oncogene expression. nih.gov

Analysis of Cellular Pathway Modulation

Derivatives of this compound have been shown to modulate several critical cellular pathways, leading to their antiproliferative effects.

One of the key pathways affected is the PI3K/Akt/mTOR pathway . An indeno[1,2-c]quinoline derivative containing the 9-methoxy-6-(piperazin-1-yl) moiety was found to significantly decrease the expression of phosphorylated Akt (p-Akt), a central kinase in this signaling cascade. rsc.org Inhibition of this pathway disrupts signals that promote cell growth and survival.

These compounds can also induce cell cycle arrest and apoptosis (programmed cell death). For example, a 6-methoxyquinoline (B18371) complex was shown to cause cell cycle arrest at the G2/M phase. researchgate.net Another study on 4-substituted quinolines demonstrated the induction of caspase-dependent apoptosis, which was associated with the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential. nih.gov Similarly, nitroxoline, a quinoline-related antibiotic, was repurposed as a BET inhibitor and was found to effectively inhibit the proliferation of leukemia cells by inducing both cell cycle arrest and apoptosis. rsc.org

Anticancer and Antiproliferative Efficacy

The therapeutic potential of this compound derivatives has been primarily evaluated through their anticancer and antiproliferative efficacy in various preclinical models.

In Vitro Cytotoxicity and Antiproliferative Assessments against Cancer Cell Lines

A range of derivatives based on the 6-methoxy-quinoline and 4-(piperazin-1-yl)-quinoline scaffolds have demonstrated significant cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory 50 (GI50) values from these studies highlight the potent antiproliferative nature of these compounds.

For example, complex indeno[1,2-c]quinolin-11-one derivatives featuring a 9-methoxy-6-(piperazin-1-yl) core have shown strong activity. One such derivative exhibited IC50 values of 0.54 µM against HeLa (cervical cancer), 0.99 µM against SKHep (liver cancer), 0.79 µM against MDA-MB-231 (breast cancer), and 1.18 µM against H1299 (lung cancer) cells. rsc.org Another derivative from the same class was also active against these cell lines with IC50 values ranging from 0.68 to 2.46 µM. rsc.org The parent compound, 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, also showed notable activity. cust.edu.tw

Other studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives reported extremely high cytotoxicity, with GI50 values in the nanomolar range (1.5 to 1.7 nM) against a human tumor cell line panel. researchgate.net Additionally, 6-methoxy-2-arylquinoline analogues have been evaluated, with some showing IC50 values between 25.34 and 39.64 μM against gastric carcinoma cell lines. nih.gov

| Compound Derivative Type | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| 9-Methoxy-6-(piperazin-1-yl)-indeno[1,2-c]quinolin-11-one derivative 1 | HeLa | Cervical | 0.54 | rsc.org |

| 9-Methoxy-6-(piperazin-1-yl)-indeno[1,2-c]quinolin-11-one derivative 1 | SKHep | Liver | 0.99 | rsc.org |

| 9-Methoxy-6-(piperazin-1-yl)-indeno[1,2-c]quinolin-11-one derivative 1 | MDA-MB-231 | Breast | 0.79 | rsc.org |

| 9-Methoxy-6-(piperazin-1-yl)-indeno[1,2-c]quinolin-11-one derivative 1 | H1299 | Lung | 1.18 | rsc.org |

| 9-Methoxy-6-(piperazin-1-yl)-indeno[1,2-c]quinolin-11-one derivative 2 | HeLa | Cervical | 0.98 | rsc.org |

| 9-Methoxy-6-(piperazin-1-yl)-indeno[1,2-c]quinolin-11-one derivative 2 | MDA-MB-231 | Breast | 0.70 | rsc.org |

| 9-Methoxy-6-(piperazin-1-yl)-indeno[1,2-c]quinolin-11-one derivative 2 | H1299 | Lung | 0.68 | rsc.org |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline | Human Tumor Panel | Various | 0.0015 - 0.0017 (GI50) | researchgate.net |

| 6-Methoxy-2-arylquinoline analogue | Gastric Carcinoma | Gastric | 25.34 - 39.64 | nih.gov |

Inhibition of Specific Kinase Activities (e.g., VEGFR-2-TK, PI3K/mTOR, BET Bromodomains)

The anticancer effects of these compounds are often linked to their ability to inhibit specific kinases and epigenetic reader proteins.

VEGFR-2-TK Inhibition: The quinoline scaffold is a well-established pharmacophore for VEGFR-2 tyrosine kinase (TK) inhibitors. researchgate.net Numerous derivatives have been synthesized and shown to potently inhibit VEGFR-2. For instance, certain quinoline-3-carboxylic acid derivatives displayed IC50 values against VEGFR-2 of 1.2 µM and 2.5 µM. mdpi.com Other quinoline amide derivatives have shown even greater potency, with IC50 values as low as 3.8 nM. mdpi.com While specific data for this compound is not available, the consistent activity of related analogs underscores the potential of this structural class as VEGFR-2 inhibitors.

PI3K/mTOR Inhibition: The 6-methoxy-quinoline moiety is also present in compounds designed as dual PI3K/mTOR inhibitors. Omipalisib, a quinoline derivative, demonstrated potent inhibition of both PI3K and mTOR. mdpi.com A novel series of 4-acrylamide quinoline derivatives were developed as potent PI3K/mTOR dual inhibitors, with some compounds exhibiting IC50 values against PI3Kα in the low nanomolar range (0.50 to 2.03 nM). researchgate.net Although these are more complex structures, they share the core quinoline element, suggesting its importance for activity against this pathway.

BET Bromodomains Inhibition: As mentioned, the 6-methoxy-quinoline scaffold is a component of potent BET bromodomain inhibitors. nih.govnih.gov A compound incorporating this moiety potently inhibited cell growth in acute leukemia cell lines with IC50 values of 6 nM and 36 nM. nih.gov The ability to disrupt the interaction between BET proteins and acetylated histones is a key mechanism for the antiproliferative effects observed. rsc.org The antibiotic nitroxoline, which has a quinoline-like structure, was also identified as a selective BET inhibitor, disrupting the BRD4-histone interaction with an IC50 of 0.98 µM. rsc.org

| Target | Derivative Type | IC50 | Reference |

|---|---|---|---|

| VEGFR-2 | Quinoline-3-carboxylic acid | 1.2 µM / 2.5 µM | mdpi.com |

| VEGFR-2 | Quinoline amide | 3.8 nM | mdpi.com |

| PI3Kα | 4-Acrylamide quinoline | 0.50 - 2.03 nM | researchgate.net |

| BRD4 | Nitroxoline (quinoline analog) | 0.98 µM | rsc.org |

| BET (Cell growth) | Pyrimido[4,5-b]indole-quinoline | 6 nM (MV4;11 cells) | nih.gov |

| BET (Cell growth) | Pyrimido[4,5-b]indole-quinoline | 36 nM (MOLM-13 cells) | nih.gov |

Antimicrobial and Antifungal Spectrum

Quinolines featuring a piperazine moiety at the 4-position have demonstrated notable antibacterial properties. nih.gov Generally, these compounds exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.govmdpi.com This difference is often attributed to the distinct membrane compositions of the two bacterial types. nih.gov For instance, various 4-piperazinylquinoline derivatives have shown potent activity against Staphylococcus aureus, a common Gram-positive pathogen, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.govnih.gov In contrast, many of these same compounds show no significant activity against Gram-negative bacteria like Pseudomonas aeruginosa even at high concentrations. nih.gov However, some quinoline-piperazine hybrids have displayed broad-spectrum activity, inhibiting both Gram-positive and Gram-negative strains such as S. aureus, P. aeruginosa, and Escherichia coli. nih.gov

| Compound/Derivative Class | Bacterial Strain | Gram Type | Reported MIC Range (µM) | Reference |

|---|---|---|---|---|

| 4-Piperazinylquinoline hybrid (Compound 1a,b) | Staphylococcus aureus | Gram-Positive | 3.9–7.8 | nih.gov |

| 4-Piperazinylquinoline hybrid (Compound 1a,b) | Pseudomonas aeruginosa | Gram-Negative | 3.9–7.8 | nih.gov |

| 4-Piperazinylquinoline hybrid (Compound 1a,b) | Bacillus subtilis | Gram-Positive | 3.9–7.8 | nih.gov |

| 4-Piperazinylquinoline hybrid (Compound 1a,b) | Escherichia coli | Gram-Negative | 3.9–7.8 | nih.gov |

| 4-Piperazinylquinoline-1,3,5-triazine hybrid (Compound 2a,b) | Staphylococcus aureus | Gram-Positive | 3–12 | nih.gov |

| 4-Piperazinylquinoline-1,3,5-triazine hybrid (Compound 2a,b) | Pseudomonas aeruginosa | Gram-Negative | 3–12 | nih.gov |

| 2-[(Piperazin-1-yl)methyl]quinoline derivative (Compound 4) | Gram-Positive Panel (S. aureus, S. epidermidis, etc.) | Gram-Positive | 0.03–32 | nih.gov |

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile (Compound 5k) | Staphylococcus aureus | Gram-Positive | 10 | nih.gov |

| 4,6-dimethoxy quinoline piperazine sulfonamide (Compound 10g) | Staphylococcus aureus | Gram-Positive | 0.05 (converted from 0.03 µg/mL) | nih.gov |

The antifungal potential of quinoline-based compounds has also been an area of active investigation. nih.gov Certain quinoline-based hydroxyimidazolium hybrids have demonstrated notable activity against the opportunistic fungus Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. mdpi.com Complex derivatives incorporating a quinazolin-4-one and an 8-hydroxyquinoline (B1678124) moiety alongside the piperazine linker have been tested against a panel of fungi, including Candida albicans and Aspergillus fumigatus. researchgate.net

Interestingly, some piperazinyl quinolines may not possess intrinsic antifungal activity but can act as chemosensitizers. For example, 7-chloro-4-(piperazin-1-yl)quinoline (B128142) was found to have no antifungal effect on its own but, when used in combination with fluconazole (B54011), it reversed fluconazole resistance in clinical isolates of C. albicans. researchgate.net This synergistic effect highlights a potential application for these compounds in overcoming drug resistance in fungal pathogens. researchgate.net

| Compound/Derivative Class | Fungal Strain | Reported Activity/MIC | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Cryptococcus neoformans | 15.6 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Candida spp. | 62.5 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Aspergillus spp. | 62.5 µg/mL | mdpi.com |

| 6-Bromo-quinazolin-4-one piperazine hybrid | Candida albicans | Active (Zone of inhibition reported) | researchgate.net |

| 6-Bromo-quinazolin-4-one piperazine hybrid | Aspergillus fumigatus | Active (Zone of inhibition reported) | researchgate.net |

| 7-chloro-4-(piperazin-1-yl)quinoline | Candida albicans (clinical isolate) | No antifungal activity alone; reverses fluconazole resistance in combination | researchgate.net |

The primary mechanism of action for many quinoline-based antibacterial agents, known as quinolones, is the inhibition of bacterial type II topoisomerases. rsc.org These essential enzymes, which include DNA gyrase and topoisomerase IV, are responsible for managing the topological state of bacterial DNA during replication, repair, and transcription. rsc.orgnih.gov By binding to the enzyme-DNA complex, these compounds stabilize DNA strand breaks, which ultimately leads to a rapid inhibition of DNA synthesis and bacterial cell death. researchgate.net This targeted disruption of nucleic acid synthesis is a hallmark of the quinolone class of antibiotics and is a key factor in their potent, broad-spectrum activity. rsc.orgnih.gov

Antiparasitic Investigations

The quinoline scaffold is a well-established pharmacophore in the development of antiparasitic agents, particularly for malaria. Compounds featuring this core structure have historically formed the backbone of antimalarial chemotherapy.

Antimalarial Activity against Plasmodium Species (e.g., cytochrome bc1 inhibition)

The mitochondrial cytochrome bc1 (complex III) is a validated and critical target for antimalarial drugs in Plasmodium falciparum. Inhibition of this complex disrupts the mitochondrial electron transport chain, which is essential for parasite survival, particularly for pyrimidine (B1678525) biosynthesis. Several classes of quinoline and quinolone derivatives have been developed as potent inhibitors of the cytochrome bc1 complex.

These inhibitors typically target one of two distinct catalytic sites within the complex: the ubiquinol (B23937) oxidation (Qo) site or the ubiquinone reduction (Qi) site. Research on endochin-like 4(1H)-quinolones (ELQs) has demonstrated that minor structural modifications to the quinolone scaffold can significantly influence whether the compound preferentially inhibits the Qo or Qi site. For instance, studies have identified that specific halogen substitutions on the quinolone ring can direct the molecule's binding affinity toward one site over the other. While the broader class of quinolones are known cytochrome bc1 inhibitors, specific enzymatic inhibition data for this compound is not extensively detailed in the currently available literature.

Antileishmanial Activity Studies

Derivatives of the quinoline core have also been a source of investigation for new antileishmanial drugs. The urgent need for new therapies is driven by the significant side effects and emerging resistance associated with current treatments for leishmaniasis. Various substituted aminoquinolines have demonstrated activity against different Leishmania species. For example, a substituted 6-methoxy-quinalidine was identified as a promising inhibitor of L. infantum, exhibiting leishmanicidal activity in the nanomolar range. Other research has shown that 4-aminoquinoline (B48711) analogues can be effective against promastigotes of several Leishmania species. Although the quinoline scaffold is recognized for its potential in developing leishmanicidal agents, specific activity studies focusing solely on this compound are not prominently featured in the reviewed scientific literature.

Neuropharmacological Studies

The this compound structure contains an arylpiperazine moiety, a key structural feature in many centrally acting agents. This scaffold is known to confer affinity for various neurotransmitter receptors, particularly serotonin (B10506) and dopamine receptors.

Serotonin 5-HT1A Receptor Affinity and Antagonistic Properties

The serotonin 1A (5-HT1A) receptor is a well-studied target for therapeutic agents aimed at treating anxiety, depression, and other psychiatric disorders. The arylpiperazine motif is a cornerstone in the design of high-affinity 5-HT1A receptor ligands.

Compounds that link a quinoline or quinolinamine structure to a piperazine ring have shown potent interaction with the 5-HT1A receptor. For instance, a series of N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines displayed nanomolar affinity for the 5-HT1A receptor, with some derivatives exhibiting a high binding affinity (Ki) of 0.4 nM. Similarly, another compound featuring a quinolinyl-piperazine structure, TZB-30878, was identified as a potent 5-HT1A agonist.

The nature of the interaction can be antagonistic. The compound NAN-190, a 1-(2-methoxyphenyl)piperazine derivative, is a known 5-HT1A antagonist that binds with high affinity (Ki = 0.6 nM). Structure-activity relationship studies on such compounds aim to enhance selectivity and modulate their functional activity. Based on the established pharmacology of its core scaffolds, this compound is predicted to exhibit significant affinity for the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Binding Affinities of Structurally Related Compounds

| Compound Class | Example Compound | Binding Affinity (Ki) |

|---|---|---|

| N-Arylpiperazinyl-alkyl-quinolinamines | Derivative 24 | 0.4 nM |

| Phenylpiperazine-based Antagonists | NAN-190 | 0.6 nM |

| Adamantane-carboxamide Piperazines | Derivative 2j | 0.4 nM |

| Quinolinylpiperazine-quinazolinones | TZB-30878 | (Agonist activity) |

Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (e.g., mGlu7)

Metabotropic glutamate (mGlu) receptors, including the mGlu7 subtype, are G protein-coupled receptors that modulate glutamatergic neurotransmission throughout the central nervous system. They are considered potential therapeutic targets for a range of neurological and psychiatric conditions. Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site to decrease the receptor's response to glutamate. While various chemical scaffolds, such as quinazolin-4-ones, have been developed as mGlu7 NAMs, there is no direct evidence in the reviewed literature to suggest that this compound functions as a negative allosteric modulator of the mGlu7 receptor.

Interactions with Neurotransmitter Systems

The chemical architecture of this compound suggests potential interactions with multiple neurotransmitter systems beyond the 5-HT1A receptor. The arylpiperazine and quinoline-piperazine scaffolds are known for their "multi-target" profile, often showing affinity for various serotonin, dopamine, and adrenergic receptors.

For example, studies of 1-aryl-4-alkylpiperazines revealed binding activity not only at 5-HT1A receptors but also at dopamine D1 and D2, other serotonin subtypes (5-HT1B, 5-HT1C, 5-HT2), and alpha-1 adrenergic receptors. Indeed, a significant challenge in developing selective 5-HT1A ligands based on this scaffold has been minimizing the concurrent high affinity for alpha-1 adrenergic receptors. Furthermore, different quinoline-piperazine derivatives have been specifically designed as potent dopamine D2/D3 agonists, highlighting the versatility of this structural combination. This polypharmacology indicates that this compound could modulate several neurotransmitter pathways simultaneously.

Table 2: Receptor Binding Profile of a Representative Arylpiperazine Analog

| Receptor Target | Binding Activity |

|---|---|

| Serotonin 5-HT1A | High Affinity (IC50 ~0.3 nM) |

| Dopamine D2 | Variable Affinity |

| Alpha-1 Adrenergic | Variable Affinity |

| Other Serotonin (5-HT1B, 1C, 2) | Lower Affinity |

| Dopamine D1 | Lower Affinity |

| Sigma Receptors | Lower Affinity |

Based on a comprehensive review of the provided search results, there is no direct research available on the anti-inflammatory properties of the specific chemical compound “this compound”.

The scientific literature within the search results discusses various quinoline and piperazine derivatives and their potential anti-inflammatory effects. For instance, studies on 1,2,4-triazine-quinoline hybrids have explored the impact of a 6-methoxyquinoline moiety as part of a larger molecular structure, evaluating its influence on enzymes like COX-1 and COX-2. nih.gov Other research has focused on different substituted quinolines, such as 7-chloro-4-(piperazin-1-yl)quinoline derivatives, and their activity against inflammatory markers. tbzmed.ac.irtbzmed.ac.irresearchgate.net

However, none of the available research data pertains specifically to the isolated compound this compound. Therefore, an article focusing solely on the anti-inflammatory property research of this exact compound, as per the user's strict instructions, cannot be generated. There are no detailed research findings or data tables available to populate the requested section.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Quinoline (B57606) Core Modifications on Biological Activity

The quinoline scaffold serves as a versatile framework in medicinal chemistry, and its biological activity can be finely tuned through chemical modifications. The introduction of various functional groups at different positions can significantly enhance the pharmacological profile of quinoline derivatives, leading to improved efficacy and target selectivity.

The specific placement of substituents on the quinoline ring is a critical determinant of biological activity. The 6-methoxy and 4-piperazinyl groups in 6-Methoxy-4-(piperazin-1-yl)quinoline are key pharmacophoric features.

The 6-methoxy group often enhances biological potency. In computational studies of quinoline derivatives targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), 6-methoxyquinoline (B18371) displayed a high binding affinity. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the quinoline ring system. For example, in the context of antimalarial activity, the presence of an electron-donating methoxy group at certain positions has been shown to enhance activity, whereas electron-withdrawing groups may lead to a loss of activity. However, the impact of a substituent is position-dependent. For instance, while a 6-methoxy group can be beneficial, substitution at other positions, such as the C6 position with a chlorine atom, has also been shown to enhance antiplasmodial activity in other quinoline series.

The 4-piperazinyl group is crucial for both biological activity and pharmacokinetic properties. Attaching a piperazine (B1678402) ring at the C4 position of the quinoline core is a common strategy in the design of various therapeutic agents. This moiety can significantly contribute to the molecule's ability to interact with biological targets. In a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, the piperazine ring was a key structural element, although replacing it with 1,4-diazepanes was a viable alternative. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, facilitating interactions with target proteins. Furthermore, the presence of the piperazine ring at the C4 position has been explored in the development of novel antibacterial agents, highlighting its importance in achieving desired biological effects.

The table below summarizes the observed effects of these key substituents in various quinoline-based compounds.

| Compound Series | Substituent | Position | Observed Effect on Biological Activity |

| Antimalarial Quinoline-imidazole hybrids | Methoxy (-OCH3) | 2 | Enhanced activity against chloroquine-sensitive strains. |

| Antimalarial Styrylquinolines | Methoxy (-OCH3) | 6 | Generally lower activity compared to 6-fluoro or 6-chloro analogues. |

| PfDHFR Inhibitors | Methoxy (-OCH3) | 6 | High binding affinity in molecular docking studies. |

| α2C-Adrenoceptor Antagonists | Phenylamino containing a piperazine | 4 | Contributed to good antagonist potency. |

| Antibacterial Quinolines | Piperazine | 4 | Acted as a key linker in potent hybrid molecules. |

This table is generated based on data from multiple research findings to illustrate substituent effects.

For instance, in the development of α2-adrenoceptor antagonists, specific substitutions on the quinoline ring were critical for achieving subtype selectivity. A key finding was the absolute requirement for a substituent at the 3-position of the quinoline ring to achieve high potency and selectivity for the α2C-adrenoceptor subtype over the α2A and α2B subtypes. This demonstrates that while the 4-piperazinyl group is important for binding, other positions on the quinoline core must be appropriately functionalized to fine-tune target selectivity. The functionalization of the quinoline ring is a transformative strategy that allows researchers to unlock novel pathways for synthesizing compounds with improved target selectivity and safety profiles.

Role of the Piperazine Moiety in Ligand-Target Interactions

The piperazine moiety is a privileged scaffold in medicinal chemistry, largely due to its significant role in mediating interactions between a ligand and its biological target. Its unique chemical properties, including two nitrogen atoms that can act as hydrogen bond donors or acceptors, and a conformationally flexible six-membered ring, make it a valuable component in drug design.

Modification of the piperazine ring, typically at the N-4 position (the nitrogen atom not attached to the quinoline core), is a common strategy to enhance potency and modulate pharmacological properties.

In a series of quinoline-piperazine hybrids designed as antibacterial agents, derivatization of the piperazine nitrogen with various sulfonamide and amide moieties had a profound impact on activity. It was observed that good activity was attributed to the presence of fluoro or trifluorocarbon substitutions on the aryl group attached to the piperazine. Similarly, in the development of α2C-adrenoceptor antagonists, substitutions at the 3-position of the piperazine ring itself were found to have a significant and stereospecific beneficial effect on affinity and potency. These findings underscore that the piperazine ring is not merely a linker but an active participant in ligand-receptor interactions, and its derivatization is a key tool for potency optimization.

Optimization of Pharmacokinetic Properties through Structural Modification (Preclinical Focus)

Enhancement of Metabolic Stability (e.g., in vitro microsomal stability)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and duration of action. For quinoline-piperazine scaffolds, the primary sites of metabolism are often the piperazine ring and the quinoline core. Research on structurally related compounds, such as piperazin-1-ylpyridazines, has shown that they can suffer from rapid in vitro intrinsic clearance in liver microsomes. nih.gov

One common metabolic pathway involves the oxidation of the piperazine ring, which can lead to the formation of various metabolites, including mono-hydroxylation products. nih.gov Another significant metabolic liability for quinoline rings can be metabolism mediated by aldehyde oxidase (AO).

Strategies to enhance the metabolic stability of the this compound scaffold focus on blocking these metabolic "soft spots" through structural modifications. Key approaches include:

Substitution on the Piperazine Ring: Introducing substituents on the piperazine ring can sterically hinder metabolic enzymes. For instance, the addition of bulky groups or the strategic placement of methyl groups can prevent oxidation.

Modification of the Quinoline Core: Altering the electronic properties of the quinoline ring can influence its susceptibility to metabolism. For example, methylation of the quinoline group in some heterocyclic compounds has been shown to increase metabolic stability.

Blocking Aldehyde Oxidase (AO) Metabolism: If AO-mediated metabolism is a significant clearance pathway, modifications can be made to the quinoline ring to block this. For example, methylation of the α-quinoline carbon has been shown to prevent AO-mediated oxidation in related compounds.

Systematic exploration of these structure-metabolism relationships, guided by metabolite identification experiments, has proven effective. In a series of piperazin-1-ylpyridazines, iterative design and structural modifications led to a more than 50-fold improvement in in vitro microsomal half-lives. nih.gov For example, compound 1 in the series was rapidly metabolized, whereas the structurally optimized compound 29 showed a significantly longer half-life. nih.gov

| Compound | Modification | t1/2 in Mouse Liver Microsomes (min) | t1/2 in Human Liver Microsomes (min) |

|---|---|---|---|

| Compound 1 (Initial Hit) | Unsubstituted Pyridazine | 2 | 3 |

| Compound 29 (Optimized) | Structural Modifications to block metabolism | 113 | 105 |

Data adapted from a study on piperazin-1-ylpyridazines to illustrate the principle of improving metabolic stability through structural modification. nih.gov

Strategies for Improving Oral Bioavailability in Preclinical Models

Oral bioavailability is a crucial parameter for a successful orally administered drug. It is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism. For the this compound scaffold, which contains a basic piperazine moiety, properties like pKa and lipophilicity play a significant role. The piperazine ring generally enhances water solubility and can improve ADME characteristics. mdpi.com

Key strategies to enhance oral bioavailability include:

Modulating Physicochemical Properties: Optimization of lipophilicity (logP/logD) is a primary strategy. While sufficient lipophilicity is needed for membrane permeation, high lipophilicity can lead to poor solubility and increased metabolic clearance. Modifications to the quinoline or piperazine substituents can fine-tune this property.

Improving Aqueous Solubility: For compounds with low solubility, formulation strategies such as creating salt forms or using techniques like spray drying can significantly increase dissolution and subsequent absorption. plos.org In medicinal chemistry, introducing polar functional groups can also enhance solubility.

Minimizing First-Pass Metabolism: The strategies discussed for enhancing metabolic stability (Section 4.3.1) are directly applicable here. By blocking major metabolic sites, the extent of presystemic metabolism in the gut wall and liver can be reduced, thereby increasing the fraction of the dose that reaches systemic circulation.

Optimizing Permeability: The structural features of the molecule can be modified to favor absorption. The piperazine moiety, with its two nitrogen atoms, can act as both hydrogen bond donors and acceptors, which can influence permeability and interaction with transporters. mdpi.com

In the development of inhibitors based on a pyrazolo-pyridone scaffold, poor oral bioavailability was linked to rapid oxidative metabolism and low solubility. nih.gov By replacing a toluyl ring with a trifluoromethylphenyl group, researchers significantly improved in vivo clearance. nih.gov Further optimization ultimately led to a 25-fold improvement in plasma exposure and excellent oral bioavailability. nih.gov These principles are directly translatable to optimizing the this compound core.

Design and Evaluation of Bioisosteres and Scaffold Mimetics

Bioisosteric replacement and scaffold hopping are powerful tools in drug design used to improve potency, selectivity, and pharmacokinetic properties while retaining the desired biological activity. nih.gov For the this compound scaffold, both the quinoline core and the piperazine moiety can be subjected to such modifications.

Piperazine Bioisosteres: The piperazine ring is a common pharmacophore, but it can be associated with metabolic liabilities or off-target effects. enamine.net Replacing it with bioisosteres can mitigate these issues. Common replacements include:

Constrained Analogues: Bicyclic or spirocyclic diamines can mimic the piperazine structure but with a more rigid conformation. This can improve selectivity and metabolic stability. For example, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in other drug candidates. enamine.net

Homopiperazine: Expanding the ring to a seven-membered diazepane can alter the pKa and conformational flexibility, potentially improving properties.

Non-basic Mimetics: If the basicity of the piperazine is problematic (e.g., causing hERG inhibition), it can be replaced with non-basic linkers or other heterocyclic systems.

Quinoline Scaffold Mimetics: The quinoline ring itself can be replaced by other bicyclic heteroaromatic systems to explore new chemical space and intellectual property. nih.gov

Quinazoline: This isomer, with nitrogens at positions 1 and 3, is a very close bioisostere. In one study, a quinoline-3-carbonitrile was synthesized as a bioisostere for a quinazoline core to evaluate its inhibitory activity. nih.gov

Cinnoline: As an isostere of quinoline, cinnoline (1,2-benzodiazine) derivatives have been explored for a wide range of pharmacological activities and can serve as effective scaffold mimetics. mdpi.com

Other Heterocycles: Depending on the key interactions of the quinoline core with its biological target, other scaffolds like quinoxaline, benzimidazole, or indole could be considered.

| Original Moiety | Potential Bioisostere/Mimetic | Rationale for Replacement |

|---|---|---|

| Piperazine | Spirocyclic diamine | Improve metabolic stability, reduce cytotoxicity, enhance conformational rigidity. enamine.net |

| Piperazine | 1,4-Diazepane (Homopiperazine) | Alter pKa and conformational flexibility, potentially improving PK properties. |

| Quinoline | Quinazoline | Very close structural and electronic mimic, often used to modulate activity and patentability. nih.gov |

| Quinoline | Cinnoline | Isosteric replacement to explore different pharmacological profiles. mdpi.com |

Preclinical in Vitro and in Vivo Research Models

High-Throughput Screening (HTS) and Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hits"—compounds that modulate a specific biological target. The quinoline (B57606) nucleus, a key feature of 6-methoxy-4-(piperazin-1-yl)quinoline, is a privileged scaffold frequently identified in such screens due to its synthetic tractability and ability to interact with a wide range of biological targets.

HTS campaigns can be either biochemical, using purified proteins, or cell-based, using whole cells. For instance, a biochemical HTS assay targeting the mammalian target of rapamycin (B549165) (mTOR) kinase led to the identification of a quinoline compound as an initial hit, which prompted further chemical optimization. This demonstrates how HTS can serve as the starting point for developing more complex and potent quinoline-based inhibitors. The process typically involves screening thousands of compounds at a single concentration to identify initial activity, followed by dose-response studies to confirm and quantify the potency of the identified hits.

In Vitro Biological Assays for Target Engagement

Once a hit is identified, a series of in vitro assays are employed to confirm its interaction with the intended target and to elucidate its mechanism of action. These assays are critical for understanding the compound's biological activity before advancing to more complex models.

Derivatives of the this compound scaffold have been extensively evaluated for their ability to inhibit various enzymes, particularly protein kinases, and bind to specific receptors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them a primary focus for drug development. Similarly, receptors involved in neurotransmission are key targets for neurological and psychiatric conditions.

Several studies have synthesized and tested quinoline-piperazine derivatives, revealing potent inhibitory activity against a range of kinases. For example, compounds incorporating this scaffold have shown inhibitory effects on Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), all of which are critical in cancer progression. chemmethod.comresearchgate.net Other derivatives have demonstrated potent inhibition of the PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.gov In the context of neurological targets, quinolyl-piperazinyl piperidine (B6355638) analogues have been identified as potent and selective antagonists of the serotonin (B10506) 5-HT1A receptor. researchgate.net

The table below summarizes the enzymatic and receptor inhibition data for several representative derivatives.

| Derivative Class | Target | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-2-(piperazin-1-yl)quinazoline derivative | HER2 Kinase | Near complete inhibition at 500 nM | chemmethod.com |

| 4-Piperazinylquinoline derivative | VEGFR-2 | IC50 = 1.38 µM | researchgate.net |

| Quinolyl-piperazinyl piperidine analogue | Serotonin 5-HT1A Receptor | Potent Antagonism | researchgate.netnih.gov |

| Imidazo[4,5-c]quinoline derivative (BGT-226) | PI3K / mTOR | Potent nM inhibition | nih.gov |

Cell-based assays provide a more biologically relevant context to evaluate a compound's activity by assessing its effects on cellular processes like proliferation, viability, and apoptosis. Numerous derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects across a wide panel of human cancer cell lines.

For example, a derivative, 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one, exhibited potent anti-proliferative activity against cervical (HeLa), liver (SKHep), breast (MDA-MB-231), and lung (H1299) cancer cells. rsc.org Further mechanistic studies with this compound revealed it induced DNA damage and apoptosis, evidenced by increased Bax expression and activation of caspases. rsc.org Similarly, other quinoline-piperazine derivatives have shown potent cytotoxicity against renal cancer cell lines (ACHN), colon cancer cell lines (HCT-116), and breast cancer cell lines (MCF7, T-47D, SKBR3). chemmethod.comnih.gov These assays are crucial for confirming that enzyme inhibition observed in biochemical assays translates into a functional cellular response.

The following table presents a summary of the cytotoxic activities of various derivatives in different cancer cell lines.

| Derivative | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime | HeLa | Cervical Cancer | 0.54 µM | rsc.org |

| (Same as above) | MDA-MB-231 | Breast Cancer | 0.79 µM | rsc.org |

| Piperazine-linked quinolinequinone (QQ1) | ACHN | Renal Cancer | 1.55 µM | nih.gov |

| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 | Colorectal Cancer | 0.32 µM | mdpi.com |

| 6,7-dimethoxy-quinazoline derivative | SKBR3 | Breast Cancer | 6.75 µg/mL | chemmethod.com |

In Vivo Animal Models for Efficacy Evaluation

Following successful in vitro characterization, promising compounds are advanced into in vivo animal models to assess their efficacy and physiological effects in a whole organism. These models are indispensable for preclinical validation.

The quinoline-piperazine scaffold is present in molecules investigated for their effects on the central nervous system. Derivatives have been tested in various rodent models to evaluate their potential as cognitive enhancers, antidepressants, and anxiolytics.

One notable quinolyl-piperazinyl piperidine derivative demonstrated cognitive-enhancing effects in animal models of learning and memory. nih.gov This compound also enhanced the antidepressant-like effects of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. nih.gov The antidepressant potential of related structures has been further explored using models such as the Forced Swim Test (FST) in mice, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.gov For assessing anxiolytic activity, the elevated plus-maze (EPM) is a standard model. nih.gov The behavior of rodents in the EPM, specifically the time spent in the open arms, is used to measure anxiety levels, and several piperazine (B1678402) derivatives have shown anxiolytic-like effects in this test. nih.govmdpi.comnih.gov

To evaluate the anticancer potential of quinoline-piperazine derivatives in a living system, researchers commonly use xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the test compound to determine its effect on tumor growth.

An example includes a complex derivative, 8-(6-Methoxy-pyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethyl-phenyl)-1,3-dihydro-imidazo[4,5-c]quinolin-2-one (BGT-226), which was shown to be effective in reducing the in vivo growth of several human cancer types, including non-small cell lung cancer (NSCLC) and pancreatic cancer. nih.gov In another study, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds showed potent anticancer activity against renal cell carcinoma cell lines, suggesting their potential for in vivo efficacy. unipa.it Furthermore, a substituted 5-((4-chloroquinolin-3-yl)methylene)-2-(piperazin-1-yl)thiazol-4(5H)-one derivative demonstrated significant anti-breast cancer activity in a chemically induced (DMBA) rat tumor model, highlighting the therapeutic potential of this class of compounds in vivo. jocpr.com

Models for Infectious Diseases (e.g., malaria, leishmaniasis, bacterial infections)

The quinoline scaffold is a cornerstone in the development of anti-infective agents, with numerous derivatives demonstrating significant activity against a wide range of pathogens. The specific compound, this compound, incorporates two key pharmacophores: the 6-methoxy-quinoline core, prevalent in antimalarial drugs like quinine, and the 4-piperazinyl moiety, known to confer broad-spectrum antimicrobial properties. While direct preclinical studies on this exact molecule are not extensively detailed in publicly available literature, its potential efficacy can be inferred from research on closely related analogues.

Malaria: The 4-aminoquinoline (B48711) framework is central to many antimalarial drugs. Research into piperazine-containing 4(1H)-quinolones has identified compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For instance, structure-activity relationship (SAR) studies on N-phenylpiperazinyl-4(1H)-quinolones revealed that modifications to the quinolone core, including the introduction of a 6-methoxy substituent, can modulate antimalarial potency. One study showed that replacing a 6-methyl group with a 6-methoxy group in a potent quinolone analogue resulted in a roughly three-fold decrease in potency against both the W2 (chloroquine-resistant) and TM90-C2B (atovaquone-resistant) strains of P. falciparum. nih.gov Despite this, the resulting compound still exhibited activity in the nanomolar range, underscoring the potential of the 6-methoxy-quinoline scaffold in antimalarial design.

Table 1: In Vitro Antimalarial Activity of a Related 6-Methoxy-4(1H)-quinolone Analog

| Compound | P. falciparum Strain W2 EC50 (nM) | P. falciparum Strain TM90-C2B EC50 (nM) |

|---|---|---|

| 6-methyl-4(1H)-quinolone analog | 4.5 | 250 |

| 6-methoxy-4(1H)-quinolone analog | ~13.5 | ~750 |

Leishmaniasis: Quinolines have also been investigated for their leishmanicidal properties. The 6-methoxy-quinoline nucleus has been identified as a promising scaffold for targeting Leishmania parasites. In one study, a substituted 6-methoxy-quinalidine was identified through computational screening as a potential inhibitor of the Leishmania infantum type 2 NADH:quinone oxidoreductase (NDH-2), a putative drug target. mdpi.com This compound demonstrated promising activity against both promastigote and amastigote forms of L. infantum in the low micromolar to nanomolar range. mdpi.comnih.gov While this identified hit was not a 4-piperazinyl derivative, the findings highlight the intrinsic value of the 6-methoxy-quinoline core in designing novel leishmanicidal agents. mdpi.comnih.gov Other research has noted that various 4- and 8-aminoquinoline (B160924) derivatives, including those with piperazinyl side chains, exhibit antileishmanial activity. mdpi.com

Bacterial Infections: The hybridization of a quinoline core with a piperazine ring is a well-established strategy in the development of antibacterial agents. nih.gov Quinolone-piperazine hybrids have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 4-piperazinylquinoline compounds have demonstrated noteworthy minimum inhibitory concentration (MIC) values in the range of 3–12 μM against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Furthermore, studies on 2,4,6-substituted quinolines conjugated with piperazine have yielded compounds with excellent activity against various bacteria, with MIC values as low as 0.03 μg/mL against S. aureus and Moraxella catarrhalis. nih.gov These findings suggest that the this compound structure has a strong basis for potential antibacterial applications. nih.govnih.gov

Preclinical Pharmacokinetic Characterization

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. While specific, comprehensive preclinical pharmacokinetic data for this compound are not widely published, its likely metabolic fate can be predicted based on studies of its core structural components.

Absorption and Distribution Studies in Animal Models

In Vitro and In Vivo Metabolism Studies (e.g., liver microsomes)

The metabolism of this compound is anticipated to proceed through pathways common to molecules containing piperazine and methoxy-aryl moieties. In vitro studies using liver microsomes are a standard method for elucidating these metabolic pathways. nih.govresearchgate.net

Based on analogous structures, two primary sites of metabolism are likely for this compound: the piperazine ring and the 6-methoxy group.

Metabolism of the Piperazine Moiety: The piperazine ring is a common site of oxidative metabolism. Studies on various piperazine-containing compounds using human and mouse liver microsomes have shown that the main metabolic pathways include aliphatic hydroxylation of the piperazine ring, followed by further oxidation. frontiersin.org Dealkylation of the piperazine ring can also occur. frontiersin.org Such metabolic transformations are typically mediated by cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov

Metabolism of the Methoxy (B1213986) Group: The O-demethylation of methoxy groups is a major metabolic pathway for many drugs. An in vivo study in rats and in vitro analysis with human liver microsomes on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), a compound that shares the methoxy-aryl and piperazine features, found that the principal metabolic step was O-demethylation to form 1-(4-hydroxyphenyl)piperazine. nih.govresearchgate.net This reaction was predominantly catalyzed by the polymorphically expressed enzyme CYP2D6. nih.govresearchgate.net

Therefore, it is highly probable that the metabolism of this compound involves both oxidation of the piperazine ring and O-demethylation of the 6-methoxy group, primarily mediated by CYP enzymes in the liver.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogous Compounds

| Structural Moiety | Predicted Metabolic Reaction | Primary Metabolites | Key Enzyme Family | Reference Analogs |

|---|---|---|---|---|

| Piperazine Ring | Aliphatic Hydroxylation, Oxidation, Dealkylation | Hydroxylated and dealkylated piperazine derivatives | Cytochrome P450 (CYP) | LDN-193189, Piperazin-1-ylpyridazines |

| 6-Methoxy Group | O-Demethylation | 6-Hydroxy-4-(piperazin-1-yl)quinoline | Cytochrome P450 (CYP2D6) | 1-(4-methoxyphenyl)piperazine (MeOPP) |

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of the 6-Methoxy-4-(piperazin-1-yl)quinoline scaffold, docking studies have been crucial in elucidating their mechanism of action against various diseases, particularly cancer and infectious diseases.

Research on related quinoline-piperazine hybrids has shown that these molecules can effectively bind to the ATP-binding site of various kinases, which are often implicated in cancer signaling pathways. nih.gov For instance, docking simulations of cabozantinib-like molecules, which share the quinoline (B57606) core, revealed key interactions within the c-Met kinase domain. These studies highlighted the formation of hydrogen bonds between the quinoline nitrogen and backbone residues like Met¹¹⁶⁰, as well as π-π stacking interactions with aromatic residues such as Tyr¹¹⁵⁹, which are pivotal for stabilizing the ligand-protein complex. nih.gov

Similarly, in the context of antibacterial agents, docking studies on 4-piperazinylquinoline derivatives have identified potential interactions with bacterial enzymes like DNA gyrase. nih.gov These in silico analyses suggest that the piperazine (B1678402) ring often engages in crucial polar contacts; for example, the terminal nitrogen of a piperazine ring in a norfloxacin (B1679917) analog forms a hydrogen bond with Arg458 in the DNA gyrase active site. mdpi.com For this compound, the quinoline nitrogen is expected to act as a primary hydrogen bond acceptor, while the methoxy (B1213986) group could form additional interactions, and the piperazine ring could engage with charged or polar residues in a target's binding pocket.

| Protein Target | Ligand Moiety | Interacting Amino Acid Residue | Interaction Type | Reference |

|---|---|---|---|---|

| c-Met Kinase | Quinoline Ring | Tyr1159 | π-π Stacking | nih.gov |

| c-Met Kinase | Quinoline Nitrogen | Met1160 | Hydrogen Bond | nih.gov |

| PI3Kγ | Quinoline Nitrogen | Val882 | Hydrogen Bond | nih.gov |

| DNA Gyrase | Piperazine Ring | Arg458 | Polar Contact/Hydrogen Bond | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds before their synthesis, thus streamlining the drug discovery process.

For quinoline and piperazine derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities, including anticancer, antimalarial, and antitubercular effects. nih.govresearchgate.net These models typically rely on a range of molecular descriptors, which quantify various aspects of a molecule's structure.

A QSAR study on a series of piperazine derivatives designed as mTORC1 inhibitors identified several key descriptors that significantly correlated with inhibitory activity. mdpi.com These included:

Electronic Descriptors: Lowest Unoccupied Molecular Orbital energy (E-LUMO) and electrophilicity index (ω).

Steric/Topological Descriptors: Molar refractivity (MR) and Topological Polar Surface Area (PSA).

Physicochemical Descriptors: Aqueous solubility (Log S).

For this compound, a QSAR model aimed at a specific target would likely find that descriptors related to the electronic properties of the quinoline ring system and the flexibility and polarity of the piperazine moiety are critical for predicting biological activity. For example, a study on 8-methoxy quinoline derivatives against Mycobacterium tuberculosis highlighted the importance of structural, thermodynamic, and electrotopological parameters in the generated QSAR model. researchgate.netsphinxsai.com

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | E-LUMO | Relates to the molecule's ability to accept electrons. | mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | Correlates with membrane permeability and bioavailability. | mdpi.com |

| Physicochemical | LogP / LogS | Represents lipophilicity/solubility, affecting pharmacokinetics. | mdpi.com |

| Structural | Molar Refractivity (MR) | Relates to the volume of the molecule and its binding potential. | mdpi.com |

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and cost associated with initial hit identification. The this compound scaffold can be used as a query or starting point in both ligand-based and structure-based virtual screening campaigns.

In a structure-based approach, a library of compounds is docked into the three-dimensional structure of a target protein. nih.gov For example, a virtual screening of a quinoline-based drug library was performed against several therapeutic targets of SARS-CoV-2, including its RNA-dependent RNA polymerase, to identify potential inhibitors. nih.gov In a ligand-based approach, a known active molecule is used as a template to find other compounds in a database with similar shapes or chemical features. nih.gov A hierarchical virtual screening program that combined ligand-based shape screening with structure-based docking was successfully used to identify novel piperazine-based agonists from a database of 5 million compounds. nih.gov

Such screening campaigns can identify novel derivatives of this compound with potentially enhanced activity or improved pharmacokinetic profiles.

De Novo Drug Design Methodologies

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or within the constraints of a target's binding site. While specific de novo design studies on this compound are not widely reported, related strategies like molecular hybridization and ligand-based design are frequently employed.

Molecular hybridization combines two or more pharmacophoric fragments into a single molecule to create a new chemical entity with potentially enhanced biological activity. unipa.it The this compound structure is itself a product of this strategy, combining the versatile quinoline core with the flexible piperazine linker. unipa.itnih.gov Further design efforts can build upon this scaffold. For instance, based on the analysis of 3D-QSAR contour maps, which indicate regions where steric bulk or electrostatic charge would be favorable, new functional groups can be added to the core structure to enhance binding affinity and selectivity. mdpi.com New anticancer agents have been proposed by modifying the chemical structure of the most active molecule in a database, using it as a template for optimization. mdpi.com

Conformational Analysis and Torsional Profile Calculations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and thus most probable, shapes a molecule will adopt.

For this compound, the key conformational features include the planarity of the quinoline ring system, the conformation of the piperazine ring, and the torsional angle between these two moieties. X-ray crystallography studies of a closely related analog, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, provide valuable insights. mdpi.com In this structure, the quinoline double-ring system shows a slight distortion from planarity. The piperazinyl ring adopts a stable chair conformation. mdpi.com The piperazine ring is oriented at a significant dihedral angle relative to the quinoline moiety, approximately 39.1°. mdpi.com This relative orientation is a crucial parameter for how the molecule fits into a binding pocket. In some derivatives, specific substitutions can lead to a more rigid and locked conformation, which can be observed through distinct NMR signals and may influence biological activity. nih.gov

| Structural Feature | Parameter | Value/Description | Reference |

|---|---|---|---|

| Quinoline Ring System | Planarity | Slight distortion (rms deviation ~0.0567 Å) | mdpi.com |

| Piperazine Ring | Conformation | Chair | mdpi.com |

| Piperazine-Quinoline Orientation | Dihedral Angle | ~39.1° | mdpi.com |

In Silico Insights into Biological Activity

In silico tools are widely used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of drug candidates early in the discovery pipeline. nih.govijprajournal.com For the this compound scaffold, these predictions help prioritize which derivatives to synthesize and test.

Studies on various 4-piperazinylquinoline derivatives have used in silico methods to predict drug-likeness based on rules such as Lipinski's Rule of Five, as well as to forecast ADMET properties. unipa.it For a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, in silico analysis predicted favorable drug-likeness and suggested they would not be substrates for P-glycoprotein, an efflux pump associated with drug resistance. unipa.it

The biological activity of this scaffold has been predicted and confirmed across multiple therapeutic areas. The quinoline-piperazine hybrid structure is a known pharmacophore for anticancer, antibacterial, and antimalarial activities. nih.govnih.govsemanticscholar.orgsci-hub.se For example, derivatives of 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one have shown potent antiproliferative activities against several human cancer cell lines. rsc.org Computational predictions help to rationalize these findings, suggesting that such compounds may act as DNA intercalating agents or kinase inhibitors. nih.govrsc.org These in silico insights provide a strong foundation for the further development of this compound-based compounds as therapeutic agents. unipa.it

Future Directions in Research and Potential Translational Avenues

Refinement of Lead Compounds for Enhanced Potency and Selectivity

The development of new therapeutic agents is an iterative process of refining a lead compound to maximize its efficacy and minimize off-target effects. For 6-Methoxy-4-(piperazin-1-yl)quinoline, future research will focus on systematic structural modifications to enhance its potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups and their positions on the quinoline (B57606) and piperazine (B1678402) rings influence biological activity.

For instance, research on related quinoline derivatives has shown that the position and nature of substituents on the quinoline nucleus can significantly impact their anticancer and antimicrobial activities. wellcomeopenresearch.org The methoxy (B1213986) group at the 6-position is a key feature, and its replacement or the introduction of other substituents could modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets. researchgate.net Similarly, modifications to the piperazine moiety offer a rich area for exploration. The synthesis of a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues has demonstrated that the piperazine ring is essential for on-target activity. nih.gov

Pharmacophore modeling is a computational approach that can guide the rational design of more potent and selective analogs. nih.govnih.govfrontiersin.orgresearchgate.net By identifying the key chemical features required for biological activity, researchers can design new molecules with a higher probability of success. For example, a pharmacophore model for quinoline-based antioxidants was developed based on an aromatic ring and three hydrogen bond acceptors. nih.gov Such models can be used to virtually screen large compound libraries to identify novel derivatives of this compound with improved therapeutic profiles.

Table 1: Key Structural Modifications and Their Potential Impact

| Molecular Scaffold | Modification Strategy | Potential Impact |

| Quinoline Ring | Alteration of the methoxy group at C6 | Modulation of target binding and pharmacokinetic properties |

| Introduction of substituents at other positions | Enhancement of selectivity and reduction of off-target effects | |

| Piperazine Ring | Substitution on the second nitrogen atom | Improved potency and target engagement |

| Replacement with other heterocyclic rings | Alteration of solubility and metabolic stability |

Identification of Novel Biological Targets and Therapeutic Indications

While initial studies have identified certain biological activities for this compound, a comprehensive understanding of its mechanism of action requires the identification of its specific molecular targets. Quinoline derivatives are known to interact with a wide range of biological targets, including enzymes like kinases and polymerases, as well as DNA. researchgate.net

Future research will likely employ a combination of experimental and computational approaches to uncover novel targets. In silico screening of this compound against databases of known protein structures can predict potential binding partners. wellcomeopenresearch.orgijprajournal.com For instance, a study on a 6-(piperazin-1-yl)-1,3,5-triazine scaffold utilized in silico virtual screening to identify potential anti-schistosomal agents. wellcomeopenresearch.org This could be followed by experimental validation through techniques such as affinity chromatography and proteomics to confirm these interactions.

The identification of new targets could significantly expand the therapeutic applications of this compound. For example, many quinoline-based molecules have been investigated as inhibitors of key signaling pathways in cancer, such as those involving c-Met, EGF, and VEGF receptors, as well as the PI3K/mTOR pathway. nih.govmdpi.com Should this compound or its derivatives prove effective against these or other novel targets, it could open up new avenues for the treatment of various cancers and other diseases.

Exploration of Combination Therapies in Preclinical Settings

To combat complex diseases like cancer, combination therapies that target multiple pathways simultaneously are often more effective than single-agent treatments. Future preclinical studies should explore the potential of this compound in combination with existing therapeutic agents. The goal of such studies is to identify synergistic interactions that lead to enhanced efficacy and potentially overcome drug resistance.

For example, a preclinical study of BGT-226, a quinoline derivative, in combination with gefitinib (B1684475) showed effectiveness in non-small cell lung cancer (NSCLC) models. nih.gov Similarly, the synergistic effects of 9-methoxycanthin-6-one (B140682) with various chemotherapy drugs have been demonstrated in ovarian cancer cells. researchgate.net These studies provide a rationale for investigating this compound in combination with a range of anticancer drugs.

Pharmacokinetic/pharmacodynamic (PK/PD) models can be instrumental in designing and predicting the outcomes of combination therapies. nih.gov These models can simulate the tumor growth inhibition effects of different drug combinations and dosing schedules, helping to optimize treatment regimens before moving into more extensive in vivo studies. nih.gov

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To accurately predict the clinical potential of this compound, it is essential to utilize advanced preclinical models that faithfully recapitulate human disease. Traditional 2D cell culture and animal models have limitations in predicting human responses. Therefore, the use of more sophisticated models is a critical future direction.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly important in preclinical cancer research. nih.govwustl.edunih.govmdpi.commdpi.com These models better preserve the heterogeneity and microenvironment of the original tumor, providing a more accurate platform for evaluating drug efficacy. nih.govnih.gov Subjecting this compound to testing in a panel of PDX models representing different cancer types could provide valuable insights into its potential clinical utility.

Furthermore, three-dimensional (3D) organoid cultures derived from patient tumors are emerging as powerful in vitro models. These "mini-tumors" in a dish can be used for high-throughput drug screening and for studying the mechanism of action of new compounds in a more physiologically relevant context.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. jocpr.comjocpr.comnih.govresearchgate.netnih.gov These technologies can be applied at various stages, from identifying novel drug candidates to predicting their toxicological profiles.

Machine learning can also play a crucial role in predictive toxicology. jocpr.comjocpr.comnih.govresearchgate.netnih.gov By training algorithms on toxicological data from a vast number of compounds, it is possible to build models that can predict the potential toxicity of new molecules like this compound and its derivatives early in the development process. jocpr.comjocpr.comnih.govresearchgate.net This in silico approach can help to prioritize compounds with a higher likelihood of success and reduce the reliance on animal testing.

Table 2: Applications of AI/ML in the Development of this compound

| AI/ML Application | Description | Potential Benefit |

| Generative Chemistry | Deep learning models that design novel molecular structures. | Rapid generation of diverse and optimized lead compounds. |

| Predictive Toxicology | Machine learning algorithms that forecast potential toxicity. | Early identification of safety liabilities, reducing late-stage failures. |

| In Silico Target Identification | Computational methods to predict interactions with biological targets. | Accelerates the discovery of new mechanisms of action and therapeutic indications. |

| Pharmacophore Modeling | AI-driven identification of key structural features for activity. | Guides the rational design of more potent and selective analogs. |

Q & A

Q. Table 1. Key Pharmacological Activities of Analogous Compounds

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Piperazine Equiv. | 2.0–3.0 equiv | Minimizes side reactions |

| Reaction Temp. | 80–100°C | Balances rate vs. degradation |

| Purification Method | Column chromatography | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.